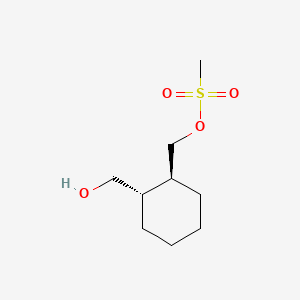
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate: is a chemical compound with the molecular formula C9H18O4S and a molecular weight of 222.30 g/mol. This compound is often used as an intermediate in the synthesis of various pharmacological agents, particularly those targeting cardiovascular, neurological, and oncological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate typically involves the reaction of (1S,2S)-2-(Hydroxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to yield (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: (1S,2S)-2-(Hydroxymethyl)cyclohexanol.
Oxidation Reactions: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is used as an intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology and Medicine: The compound is studied for its potential therapeutic applications, including its role in the synthesis of drugs targeting cardiovascular diseases, neurological disorders, and certain cancers.
Industry: In the industrial sector, it is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. It acts by facilitating the formation of key molecular structures that interact with specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparison with Similar Compounds
Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate: This compound has a similar cyclohexyl structure but differs in its functional groups.
Cyclohexaneacetic acid, 2-hydroxy-, methyl ester: Another similar compound with a different ester functional group.
Uniqueness: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct reactivity and properties compared to other similar cyclohexyl compounds.
Properties
Molecular Formula |
C9H18O4S |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-14(11,12)13-7-9-5-3-2-4-8(9)6-10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
LJBIVSUNNMGZEX-RKDXNWHRSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1CO |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















